molecular formula C14H22ClN3O B1398376 2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride CAS No. 1236265-35-2

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride

Cat. No. B1398376
M. Wt: 283.8 g/mol
InChI Key: NCRDZTSZVODTHF-UHFFFAOYSA-N
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Description

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride (2-A-4-B-1-P-1-P-HCl), also known as A-4-B-P, is a synthetic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Antimuscarinic Activity

A study explores the antimuscarinic activity of a class of substituted 1-phenyl-3-piperazinyl-2-propanones, including compounds with benzyl substitution on the piperazine moiety. These compounds showed potential utility in treating urinary incontinence associated with bladder muscle instability. They demonstrated selectivity for M3 muscarinic receptors (smooth muscle) and bladder selectivity, presenting candidates for clinical study (Kaiser et al., 1993).

Potential Antipsychotic Agents

A research focused on synthesizing heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride as potential antipsychotic agents. These analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Two derivatives exhibited potent in vivo activities and were selected for further evaluation as potential backup compounds to existing antipsychotic agents (Norman et al., 1996).

Antibacterial and Antituberculosis Activity

A series of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines were synthesized and showed significant antimicrobial activity against various bacteria and fungi. They also demonstrated antituberculosis activity against MTB H37 RV strain (Patel et al., 2012).

Carbon Dioxide Capture

Research on blends of piperazine and 2-amino-2-methyl-1-propanol (AMP) for CO2 capture by amine scrubbing was conducted. The study focused on the solid solubility, CO2 solubility, mass transfer rate, viscosity, volatility, and thermal degradation of these blends, highlighting their potential application in carbon capture technologies (Li et al., 2013).

Anticonvulsant Activity

Mono-Mannich bases and corresponding azine derivatives of 3-amino-1-aryl-1-propanone hydrochlorides were synthesized and evaluated for their anticonvulsant activities. Some compounds showed protective effect in maximal electroshock (MES) screening, indicating potential as new anticonvulsant compounds for grand mal epilepsy (Gul et al., 2004).

properties

IUPAC Name

2-amino-1-(4-benzylpiperazin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-12(15)14(18)17-9-7-16(8-10-17)11-13-5-3-2-4-6-13;/h2-6,12H,7-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRDZTSZVODTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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